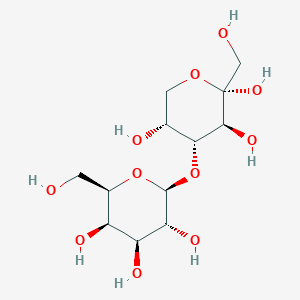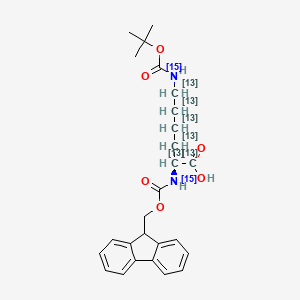
Fmoc-Lys(Boc)-OH-13C6,15N2
Overview
Description
Fmoc-Lys(Boc)-OH-13C6,15N2 is a labelled analogue of Fmoc-Lys(Boc)-OH . It is used to prepare dimeric RGD peptide-paclitaxel conjugate as a model for integrin-targeted drug delivery . It is also used to synthesize DOTA-conjugated multivalent cyclic-RGD peptide dendrimers for tumor targeting and imaging use .
Synthesis Analysis
Fmoc-Lys(Boc)-OH is the standard Fmoc-Lys derivative used in peptide synthesis . The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin .Molecular Structure Analysis
The molecular formula of Fmoc-Lys(Boc)-OH is C26H32N2O6 . Its average mass is 468.542 Da and its monoisotopic mass is 468.226044 Da .Chemical Reactions Analysis
Fmoc-Lys(Boc)-OH is used in the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin .Physical And Chemical Properties Analysis
Fmoc-Lys(Boc)-OH is a white to off-white powder .Scientific Research Applications
Polypeptide Synthesis
Fmoc-Lys(Boc)-OH-13C6,15N2 is utilized in the synthesis and structure characterization of polypeptides, an area critical for understanding physiological processes and developing treatments for diseases. Zhao Yi-nan and Melanie Key (2013) in "Chemistry World" described a process for synthesizing Fmoc-L-Lys(Boc)-OH using lysine and glycine, highlighting its role in improving the synthesis of polypeptides, overcoming challenges like low yield and difficult purification (Zhao Yi-nan & Melanie Key, 2013).
Radiolabeling in Medicine
The compound is also significant in the radiolabeling of peptides for medical applications. Surfraz et al. (2007) found that Fmoc-Lys(HYNIC-Boc)-OH can be synthesized efficiently for solid-phase synthesis of 99mTc-labeled peptides, a crucial step in medical imaging and diagnostics (Surfraz et al., 2007).
Solid-Phase Peptide Synthesis
B. Larsen and colleagues (1993) used Fmoc as the N-α-protecting group in the solid-phase synthesis of peptides. Their study demonstrated how Fmoc group deprotection can be quantitatively followed, contributing to the understanding of peptide synthesis (B. Larsen et al., 1993).
Development of Gelation Capabilities
The work of Zong Qianying et al. (2016) explores the synthesis and gelation capabilities of Fmoc and Boc mono-substituted cyclo(L-Lys-L-Lys)s, demonstrating how these compounds can form stable thermo-reversible organogels in various solvents. This research provides insights into the self-assembly and structural properties of these gelators (Zong Qianying et al., 2016).
Peptide Modification and Synthesis
Y. Dacheng (2010) investigated the synthesis of functionalized Nα-Fmoc-Nε-(γ-oxobutanoic acid)-L-lysine benzyl ester and its subsequent modification for site-directed mPEGylation. This study highlights the use of Fmoc-Lys(Boc)-OH in the modification of peptides for specific purposes (Y. Dacheng, 2010).
Supramolecular Gels in Biomedicine
Croitoriu et al. (2021) explored the use of FMOC-functionalized amino acids, including FMOC-Lys(FMOC)-OH, in the creation of supramolecular hydrogels. These gels have significant potential in biomedical applications due to their biocompatibility and biodegradability (Croitoriu et al., 2021).
Mechanism of Action
Target of Action
Fmoc-Lys(Boc)-OH-13C6,15N2, also known as Fmoc-L-Lys (Boc)-OH-13C6,15N2, is primarily used as a reagent in Fmoc solid-phase peptide synthesis . It is an amino acid derivative, specifically a derivative of lysine . The primary targets of this compound are the amino acids in the peptide chain that are being synthesized .
Mode of Action
The compound interacts with its targets (the amino acids in the peptide chain) through a process known as coupling. This involves the formation of peptide bonds between the amino acids, which results in the creation of a peptide chain . The Fmoc group provides protection for the amino group during the synthesis process, while the Boc group protects the side chain amino group of lysine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of peptides. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain . The downstream effects of this include the creation of peptides with specific sequences, which can then go on to perform various functions in biological systems.
Pharmacokinetics
For example, its stability and reactivity can affect the efficiency of the synthesis process .
Result of Action
The result of the action of this compound is the successful synthesis of a peptide with a specific sequence of amino acids . This can have various molecular and cellular effects, depending on the nature of the peptide being synthesized.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the presence of other reagents or contaminants can also impact the synthesis process.
Safety and Hazards
Future Directions
Fmoc-Lys(Boc)-OH can be used for the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin . It can also be used in the synthesis of ε-Boc-ε-(3,5-bis-trifluoromethyl-benzyl)-α-Fmoc-L-Lysine to be used as a 19F NMR-based screening tool .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-6-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](1,2,3,4,5,6-13C6)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1/i8+1,9+1,14+1,15+1,22+1,23+1,27+1,28+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRUUWFGLGNQLI-OYSAUITLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[15NH][13CH2][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745886 | |
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_6_,~15~N_2_)lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850080-89-6 | |
| Record name | N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine-1,2,3,4,5,6-13C6-N2,N6-15N2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850080-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_6_,~15~N_2_)lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 850080-89-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



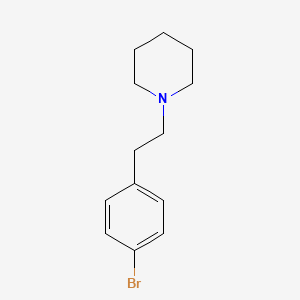
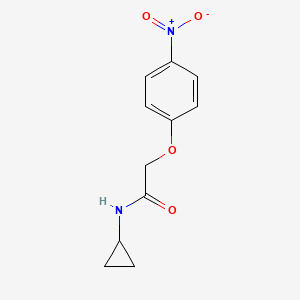
![7,9-Dioxa-1,2,3,10b-tetraaza-dicyclopenta[a,g]-naphthalene-4-carbaldehyde](/img/structure/B3157466.png)

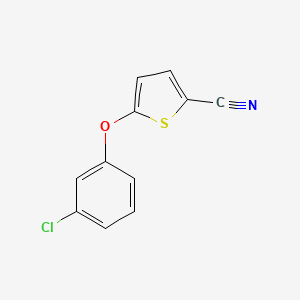

![(R)-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B3157517.png)
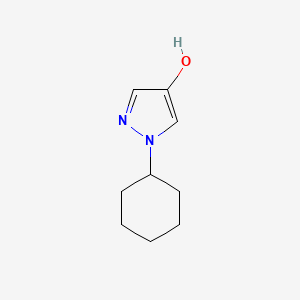
![2-[4-(N-methyl4-acetamidobenzenesulfonamido)phenoxy]acetic acid](/img/structure/B3157528.png)

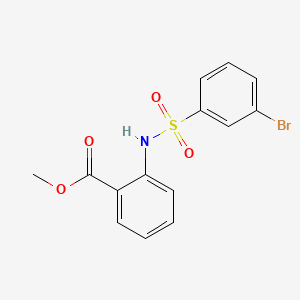
![9,9'-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole](/img/structure/B3157552.png)

